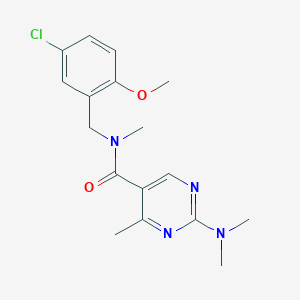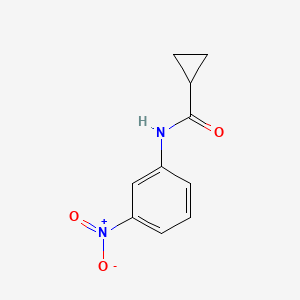![molecular formula C20H28N4O3 B5578580 2-[2-(4-ethoxy-1-piperidinyl)-2-oxoethyl]-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5578580.png)
2-[2-(4-ethoxy-1-piperidinyl)-2-oxoethyl]-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-ethoxy-1-piperidinyl)-2-oxoethyl]-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C20H28N4O3 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.21614077 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Some novel derivatives of 1,2,4-triazol-3-one have been synthesized and evaluated for their antimicrobial activities. These compounds, including variants synthesized from various primary amines and ester ethoxycarbonylhydrazones, have shown good to moderate activities against test microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2010).
Molecular Stabilities and Docking Studies
Another study focused on benzimidazole derivatives bearing 1,2,4-triazole, investigating their tautomeric properties, conformations, and anti-cancer properties through density functional theory and molecular docking. These studies identified compounds with significant potential anti-cancer activities, indicating their usefulness in pharmacological research (Karayel, 2021).
Solubility Thermodynamics and Partitioning
Research into the solubility and partitioning of novel antifungal compounds within the 1,2,4-triazole class has provided insights into their pharmacologically relevant physicochemical properties. This includes their solubility in various solvents, which is crucial for understanding their absorption and distribution characteristics in biological systems (Volkova et al., 2020).
Design and Biological Evaluation
One study designed and synthesized a novel class of compounds as NR2B-selective NMDA receptor antagonists. Through structural modifications, these compounds have been evaluated for their potential in treating neurological disorders, showcasing the significance of structural analysis in drug discovery (Tewes et al., 2010).
Quantitative Determination and Degradation Studies
The quantitative determination of specific derivatives using high-performance liquid chromatography and the investigation of their degradation mechanism provide critical data for ensuring the stability and efficacy of pharmaceutical compounds. Such studies are fundamental in the development and quality control of new drugs (Muszalska et al., 2005).
Propiedades
IUPAC Name |
2-[2-(4-ethoxypiperidin-1-yl)-2-oxoethyl]-5-methyl-4-(2-phenylethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-3-27-18-10-12-22(13-11-18)19(25)15-24-20(26)23(16(2)21-24)14-9-17-7-5-4-6-8-17/h4-8,18H,3,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPBRSNBIHTMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1)C(=O)CN2C(=O)N(C(=N2)C)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ETHYL 2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETATE](/img/structure/B5578504.png)

![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5578513.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5578522.png)
![2-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5578527.png)

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5578538.png)

![3-Isobutylsulfanyl-benzo[4,5]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B5578555.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5578569.png)
![8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578577.png)
![3-IMINO-1-(MORPHOLIN-4-YL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZINE-2-CARBONITRILE](/img/structure/B5578589.png)

![N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B5578607.png)
